N-(3-Bromo-4-chlorophenyl)nicotinamide
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Overview
Description
N-(3-Bromo-4-chlorophenyl)nicotinamide is a chemical compound with the molecular formula C12H8BrClN2O and a molecular weight of 311.56172 g/mol . This compound is a derivative of nicotinamide, which is an amide form of nicotinic acid. Nicotinamide derivatives have been extensively studied for their wide range of biological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Bromo-4-chlorophenyl)nicotinamide typically involves the reaction of 3-bromo-4-chloroaniline with nicotinoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions . The product is then purified using recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as continuous chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-Bromo-4-chlorophenyl)nicotinamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
N-(3-Bromo-4-chlorophenyl)nicotinamide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential antibacterial and antibiofilm properties.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-Bromo-4-chlorophenyl)nicotinamide involves its interaction with specific molecular targets and pathways. While detailed studies on this specific compound are limited, nicotinamide derivatives are known to interact with enzymes and receptors involved in various biological processes. For example, they can inhibit bacterial growth by targeting bacterial enzymes and disrupting biofilm formation .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-(2-chlorophenyl)nicotinamide
- 2-Chloro-N-(3-chlorophenyl)nicotinamide
- 2-Chloro-N-(4-chlorophenyl)nicotinamide
- N-(2-Bromophenyl)-2-chloronicotinamide
Uniqueness
N-(3-Bromo-4-chlorophenyl)nicotinamide is unique due to the presence of both bromine and chlorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. This dual halogenation can enhance its potential as an antibacterial agent and its ability to undergo various chemical transformations.
Properties
CAS No. |
1065483-57-9 |
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Molecular Formula |
C12H8BrClN2O |
Molecular Weight |
311.56 g/mol |
IUPAC Name |
N-(3-bromo-4-chlorophenyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C12H8BrClN2O/c13-10-6-9(3-4-11(10)14)16-12(17)8-2-1-5-15-7-8/h1-7H,(H,16,17) |
InChI Key |
OTOQGLIHXSOEBC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NC2=CC(=C(C=C2)Cl)Br |
Origin of Product |
United States |
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